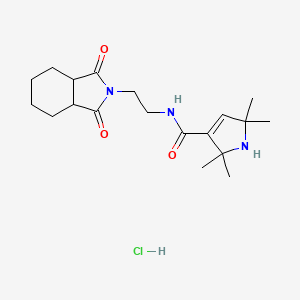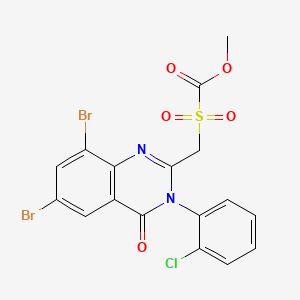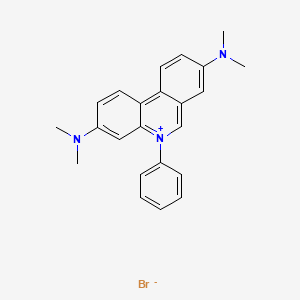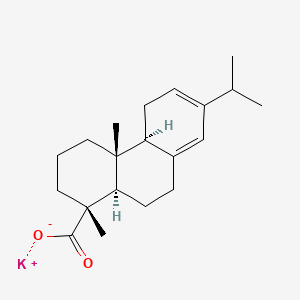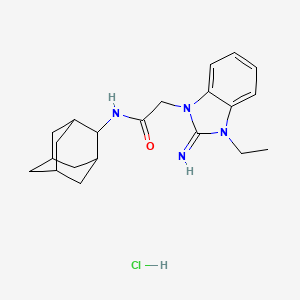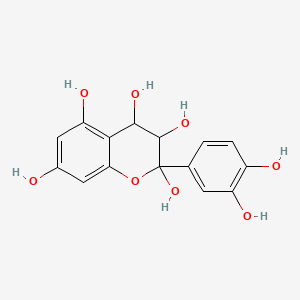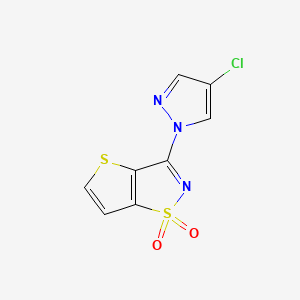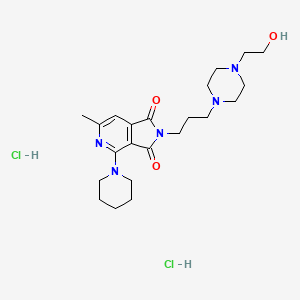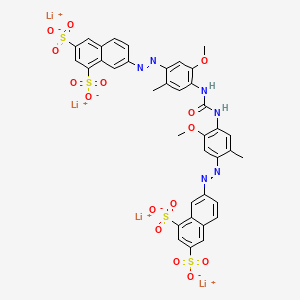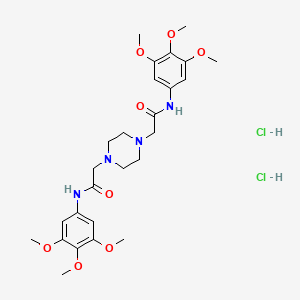
1,4-Piperazinediacetamide, N,N'-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride is a complex organic compound with the molecular formula C26H38Cl2N4O8 It is known for its unique structure, which includes a piperazine ring and multiple methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with acetic anhydride to form piperazine diacetate. This intermediate is then reacted with 3,4,5-trimethoxyaniline under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Piperazinediacetamide, N,N’-bis(3,4-dimethoxyphenyl)-, dihydrochloride
- 1,4-Piperazinediacetamide, N,N’-bis(3,5-dimethoxyphenyl)-, dihydrochloride
Uniqueness
1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride is unique due to the presence of three methoxy groups on the phenyl rings, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Propiedades
Número CAS |
68061-37-0 |
|---|---|
Fórmula molecular |
C26H38Cl2N4O8 |
Peso molecular |
605.5 g/mol |
Nombre IUPAC |
2-[4-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]piperazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C26H36N4O8.2ClH/c1-33-19-11-17(12-20(34-2)25(19)37-5)27-23(31)15-29-7-9-30(10-8-29)16-24(32)28-18-13-21(35-3)26(38-6)22(14-18)36-4;;/h11-14H,7-10,15-16H2,1-6H3,(H,27,31)(H,28,32);2*1H |
Clave InChI |
BIPLGJOZBFMMAF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2CCN(CC2)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


